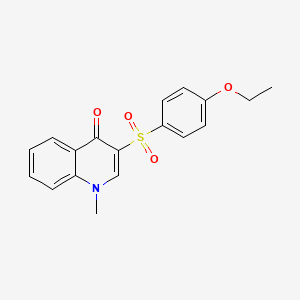

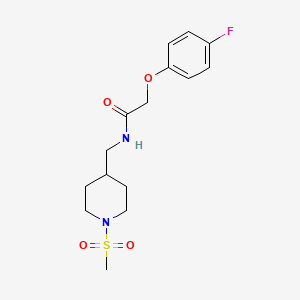

3-((4-ethoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-ethoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one, also known as EMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMQ is a quinoline derivative that possesses a sulfonamide group, which makes it a versatile compound for use in different chemical reactions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthetic Approaches and Characterization

Various studies have focused on the synthesis and characterization of quinoline derivatives. For instance, the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate leads to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the versatility of synthetic methods in generating complex quinoline structures (Ukrainets et al., 2014).

Nonlinear Optical Properties

Quinoline derivatives have been synthesized and characterized for their nonlinear optical properties, indicating potential applications in optical limiting. The study highlights the synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds and their promising optical limiting applications (Ruanwas et al., 2010).

Chemical Properties and Applications

Chemical Reactivity and Applications

Research has explored the chemical reactivity of quinoline derivatives for synthesizing various compounds. For example, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives showcases the compound's utility in organic synthesis and potential pharmaceutical applications (Khaligh, 2014).

Advanced Materials Development

The synthesis and study of quinoline derivatives extend to materials science, where their unique properties are harnessed for developing new materials. For instance, the investigation of electron transport materials based on quinoline derivatives for use in phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates their potential in electronic and photonic applications (Jeon, Earmme, & Jenekhe, 2014).

Mecanismo De Acción

Target of Action

It is known that the compound contains a sulfonyl group, which is often involved in binding to protein targets in the body .

Mode of Action

Based on its structural similarity to other sulfonyl compounds, it can be hypothesized that it may undergo electrophilic aromatic substitution . In this process, the compound would form a sigma bond with its target, generating a positively charged intermediate. This intermediate would then lose a proton, yielding a substituted product .

Biochemical Pathways

Sulfonyl compounds are often involved in a variety of biochemical processes, including protein binding and enzymatic reactions .

Pharmacokinetics

The presence of the ethoxy group may influence its solubility and absorption, while the sulfonyl group may impact its metabolic stability .

Result of Action

Based on its structural features, it may interact with various proteins and enzymes, potentially altering their function and leading to downstream effects .

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-23-13-8-10-14(11-9-13)24(21,22)17-12-19(2)16-7-5-4-6-15(16)18(17)20/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMGXTOHRRHODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)

![4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2818892.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2818895.png)

![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)

![N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2818905.png)

![(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2818909.png)